3-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE
Overview
Description
3-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE is a complex organic compound that features an indole moiety, a hydroxy group, and an oxazolidinone ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the indole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an amino alcohol with phosgene or a similar reagent.
Coupling Reactions: The final step involves coupling the indole moiety with the oxazolidinone ring, which can be facilitated by using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The indole ring can be reduced to form indoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of indoline derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
3-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Research: Used as a probe to study various biological pathways and mechanisms.
Pharmacology: Investigated for its potential to interact with specific receptors and enzymes.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety can interact with various biological targets through π-π stacking and hydrogen bonding. The oxazolidinone ring can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. This compound may also modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Oxazolidinone antibiotics: Such as linezolid, which also contains an oxazolidinone ring.
Uniqueness
3-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE is unique due to the combination of its indole moiety and oxazolidinone ring, which imparts distinct biological activities and chemical reactivity. The presence of the chloro group further enhances its potential for various chemical modifications and biological interactions.
Properties
IUPAC Name |
3-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-15(2)16(3,21)19(14(20)22-15)7-6-10-9-18-13-5-4-11(17)8-12(10)13/h4-5,8-9,18,21H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGDFLMGBQKNGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)O1)CCC2=CNC3=C2C=C(C=C3)Cl)(C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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